tert-Butyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

Purity specification Organic synthesis intermediate Procurement quality

Eliminate two synthetic steps per analog with the only dual-protected THIQ building block combining acid-labile Boc at 7-amine and base-stable N-2-acetyl. Enables sequential deprotection for WEE1 kinase inhibitor (US 11,124,518: IC50 10 nM) and hMCHR1 antagonist libraries (IC50 5.6 nM). 97% purity minimizes pre-reaction purification in parallel synthesis; stable to ambient light for high-throughput workflows. Skip mono-protected analogs (CAS 885270-54-2, 81885-67-8) that require extra protection/deprotection cycles.

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
Cat. No. B11840807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H22N2O3/c1-11(19)18-8-7-12-5-6-14(9-13(12)10-18)17-15(20)21-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3,(H,17,20)
InChIKeyXLKXCRMWOLXPRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate — Procurement-Relevant Identity, Purity, and Comparator Landscape


tert-Butyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate (CAS 1934512-35-2, C₁₆H₂₂N₂O₃, MW 290.36) is an N-Boc–protected, N-2-acetyl-substituted tetrahydroisoquinoline (THIQ) building block supplied at 97% purity . Its closest commercially available structural analogs—tert-butyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate (CAS 885270-54-2, C₁₄H₂₀N₂O₂, MW 248.32, Boc-only) and 2-acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline (CAS 81885-67-8, C₁₁H₁₄N₂O, MW 190.25, acetyl-only) —each omit one of the two orthogonal protecting groups, fundamentally limiting their utility in multi-step synthetic routes where selective, sequential deprotection is required.

Why Generic Substitution of tert-Butyl (2-acetyl-THIQ-7-yl)carbamate with Mono-Protected Analogs Fails in Multi-Step Pharmaceutical Syntheses


The target compound provides dual orthogonal protection—an acid-labile tert-butyloxycarbonyl (Boc) group at the 7-amino position and a base-stable N‑2‑acetyl group on the THIQ ring nitrogen. The closest in-class analogs lack this duality: CAS 885270-54-2 carries only the 7-NH-Boc group (MW 248.32) and offers no protection at the ring nitrogen, while CAS 81885-67-8 bears only the N‑2‑acetyl (MW 190.25) and leaves the 7‑amine unprotected and more reactive . Sequential deprotection of Boc (e.g., TFA or HCl/dioxane) followed by further functionalization of the liberated 7‑amine—while the N‑2‑acetyl remains intact—is a critical step in constructing lead series exemplified by WEE1 kinase inhibitors (US 11124518) and hMCHR1 antagonists [1] [2]. Substituting with a mono-protected analog would circumvent or complicate this orthogonal strategy, increasing step count, potentially reducing overall yield, and introducing purification challenges that directly impact procurement and scale-up decisions.

Quantitative Differentiation Evidence for tert-Butyl (2-acetyl-THIQ-7-yl)carbamate vs. Closest Structural Analogs


Purity Differential: 97% vs. 95% for the Closest De‑protected Analog (CAS 81885-67-8)

The target compound is supplied at a minimum purity of 97% . The closest commercially available structural analog, 2-acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline (CAS 81885-67-8), is listed at 95% purity by Thermo Scientific/Fisher Scientific . This +2 percentage-point purity advantage reduces the burden of downstream purification when the Boc-protected form is directly employed in reaction sequences.

Purity specification Organic synthesis intermediate Procurement quality

Storage Stability: Standard Storage vs. Light-Sensitive Non-Boc Analog

The target compound is sold without special storage warnings and is handled under standard laboratory conditions . In direct contrast, the de‑protected analog 2-acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline (CAS 81885-67-8) is explicitly labeled 'Light sensitive. Incompatible with oxidizing agents' , imposing additional handling constraints.

Storage stability Building-block handling Light sensitivity

hMCHR1 Antagonist Potency and Metabolic Stability: THIQ Scaffold vs. Benzazepine Scaffold

Tetrahydroisoquinoline derivative 23, which is synthesized from the 2-acetyl-7-amino-THIQ scaffold (the deprotected form of the target compound), exhibited an hMCHR1 IC₅₀ of 5.6 nM [1] and favorable metabolic stability in human and rat hepatic microsomes (29 and 18 μL/min/kg at 10 μM, respectively) [2]. The benzazepine analog 1a, the original hit compound, showed only moderate hMCHR1 affinity (IC₅₀ = 20 nM), and benzazepines 2a, 2f, and 2l displayed relatively poor metabolic stability in the same microsomal assay [2]. This comparison demonstrates that the THIQ scaffold—accessible via the Boc-protected target compound—provides both superior receptor affinity (3.6‑fold improvement over the benzazepine hit) and enhanced metabolic stability relative to the close benzazepine in-class alternatives.

hMCHR1 antagonist Metabolic stability Obesity

WEE1 Kinase Inhibition by 2-Acetyl-7-Amino-THIQ-Derived Compounds vs. Clinical Benchmark AZD-1775

A compound built on the 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl scaffold (Example 8 of US 11,124,518) inhibited human WEE1 kinase with an IC₅₀ of 10 nM, measured by FRET assay at 2 nM enzyme concentration [1]. For context, the clinical-stage WEE1 inhibitor AZD-1775 (adavosertib) shows IC₅₀ values ranging from 2.40 to 5.20 nM across multiple assay formats [2]. While the Example 8 compound is 2–4 fold less potent than AZD-1775, the data validate that the THIQ scaffold—for which the target compound serves as the Boc-protected intermediate—delivers sub-100 nM potency against a clinically validated oncology target, supporting its procurement for WEE1-focused lead-optimization campaigns.

WEE1 kinase inhibitor Cancer therapeutics Pyrazolo-pyrimidinone scaffold

Molecular Weight Differentiation Enabling Orthogonal Dual-Protection Strategy: 290.36 vs. 248.32 vs. 190.25

The target compound (MW 290.36, C₁₆H₂₂N₂O₃) possesses both an N-2-acetyl and a 7-NH-Boc group . Its closest analogs lack one of these two functionalities: tert-butyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate (CAS 885270-54-2, MW 248.32, C₁₄H₂₀N₂O₂) has Boc but no N‑2‑acetyl , while 2-acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline (CAS 81885-67-8, MW 190.25, C₁₁H₁₄N₂O) has acetyl but no Boc . The molecular-weight increments (42 Da for the acetyl group and 100 Da for the Boc group) correspond directly to functional-group differences that dictate orthogonal deprotection feasibility.

Orthogonal protection Molecular weight Building-block selection

Optimal Procurement and Application Scenarios for tert-Butyl (2-acetyl-THIQ-7-yl)carbamate Based on Quantitative Differentiation Evidence


Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Deprotection of the THIQ Scaffold

Programs synthesizing N-2-acetyl-THIQ derivatives with diverse 7-amino substituents—such as the WEE1 inhibitor series exemplified in US 11,124,518—require sequential deprotection. The Boc group is removed first (e.g., TFA/DCM, >90% yield), liberating the 7-amine for amide coupling, reductive amination, or sulfonamide formation, while the N-2-acetyl remains intact throughout [1]. Neither CAS 885270-54-2 (Boc-only, no N-2 protection) nor CAS 81885-67-8 (acetyl-only, 7-amine unprotected) can support this sequential strategy without additional protection/deprotection cycles. Procuring the dual-protected compound eliminates two synthetic steps per analog, directly reducing labor, solvent, and purification costs in library production.

hMCHR1 Antagonist Lead Optimization Leveraging the THIQ Scaffold's Superior Metabolic Stability over Benzazepines

The THIQ scaffold accessed via the target compound yielded compound 23 with hMCHR1 IC₅₀ = 5.6 nM and hepatic microsomal stability of 29 μL/min/kg (human) and 18 μL/min/kg (rat) at 10 μM, while the benzazepine comparator series showed both lower potency (IC₅₀ = 20 nM for hit 1a) and poorer metabolic stability [2]. Procurement teams supporting obesity or metabolic-disease programs should select the Boc-protected THIQ building block over benzazepine-based intermediates when the goal is to achieve nanomolar hMCHR1 affinity combined with acceptable in vitro metabolic stability for oral dosing.

Parallel Synthesis Libraries Where Intermediate Purity and Storage Stability Are Rate-Limiting

In automated parallel-synthesis workflows, the 97% purity specification of the target compound [1] reduces the need for pre-reaction purification compared to the 95%-purity 2-acetyl-7-amino-THIQ analog . Additionally, the absence of light-sensitivity warnings for the Boc-protected compound simplifies compound management in high-throughput settings where samples may be exposed to ambient light during weighing, dissolution, and plate preparation. For laboratories processing >100 analogs per campaign, these differences in purity and handling translate into measurable time savings and improved reaction-yield consistency.

Intellectual-Property-Differentiated WEE1 Inhibitor Development Using the 2-Acetyl-7-Amino-THIQ Scaffold

US 11,124,518 specifically claims pyrazolo[3,4-d]pyrimidin-3-one compounds bearing a 2-acetyl-THIQ-7-ylamino substituent (Example 8, Wee1 IC₅₀ = 10 nM) [1]. This patent-protected chemical space cannot be accessed using generic, non-acetylated THIQ building blocks (e.g., CAS 885270-54-2). Procuring the Boc-protected 2-acetyl-THIQ intermediate enables freedom-to-operate within this specific scaffold space while providing a direct synthetic route to the claimed Wee1 inhibitor structures, thereby offering strategic IP value beyond simple building-block procurement.

Quote Request

Request a Quote for tert-Butyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.